molecular formula C3H4Cl2O2 B1583519 2,3-Dichloropropionic acid CAS No. 565-64-0

2,3-Dichloropropionic acid

Cat. No. B1583519
CAS RN: 565-64-0
M. Wt: 142.97 g/mol
InChI Key: GKFWNPPZHDYVLI-UHFFFAOYSA-N
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Description

2,3-Dichloropropionic acid, also known as α,β-Dichloropropionic acid or 2,3-Dichloropropanoic acid, is a compound with the formula C3H4Cl2O2 . It has a molecular weight of 142.969 .


Synthesis Analysis

The synthesis of 2,3-Dichloropropionic acid involves the reaction of 2,3-dihalopropionic acids with P- and N-nucleophiles . For example, 3-(Triphenylphosphoniochlorido)acrylic and 2,3-dichloropropionic acids react with triphenylphosphine to form 1,2-bis(triphenylphosphoniochlorido)ethane .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloropropionic acid can be represented by the IUPAC Standard InChI: InChI=1S/C3H4Cl2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7) .


Chemical Reactions Analysis

2,3-Dichloropropionic acid reacts with triphenylphosphine to form 1,2-bis(triphenylphosphoniochlorido)ethane . Under analogous conditions, 2,3-dibromopropionic acid undergoes debromination followed by triphenylphosphine addition to give, after water treatment, 3-(triphenylphosphoniobromido)propionic acid .


Physical And Chemical Properties Analysis

2,3-Dichloropropionic acid is a white to almost white powder with a melting point of 48-52 °C . It has a molecular weight of 142.97 and a density of 1.4664 (rough estimate) .

Scientific Research Applications

  • Reaction with Triphenylphosphine

    • Summary of Application : 2,3-Dichloropropionic acid can react with triphenylphosphine to form 1,2-bis(triphenylphosphoniochlorido)ethane .
    • Results or Outcomes : The outcome of this reaction is the formation of 1,2-bis(triphenylphosphoniochlorido)ethane .
  • Agrochemicals

    • Summary of Application : 2,3-Dichloropropionic acid is an important raw material and intermediate used in agrochemicals .
  • Pharmaceuticals

    • Summary of Application : 2,3-Dichloropropionic acid is used as a raw material and intermediate in the production of pharmaceuticals .
  • Dyestuff

    • Summary of Application : 2,3-Dichloropropionic acid is used as a raw material and intermediate in the production of dyestuff .
  • Food Crops

    • Summary of Application : A similar compound, 2,2-Dichloropropionic acid (also known as dalapon), is used on food crops, primarily with sugarcane and sugar beets . It’s also used on fruits, potatoes, carrots, asparagus, alfalfa, and flax .
    • Methods of Application : Dalapon is applied to the soil or foliage of plants . The specific methods of application would depend on the crop and the intended use.
    • Results or Outcomes : Dalapon is used to control reed and sedge growth in aquatic environments . The effectiveness would depend on various factors, including the target pests or diseases, the crop being protected, and environmental conditions.
  • Preparation of Propargyl 2-chloropropionate

    • Summary of Application : 2-Chloropropionic acid is used in the preparation of propargyl 2-chloropropionate (PCP), an atom transfer radical polymerization (ATRP) initiator .
    • Methods of Application : This involves the esterification of propargyl alcohol .
    • Results or Outcomes : The outcome of this reaction is the formation of propargyl 2-chloropropionate .
  • Synthesis of Biologically Active Chitin Derivative

    • Summary of Application : 2-Chloropropionic acid can be employed in the synthesis of a biologically active chitin derivative, (1-carboxyethyl) chitosan .
    • Results or Outcomes : The outcome of this reaction is the formation of (1-carboxyethyl) chitosan .

Safety And Hazards

2,3-Dichloropropionic acid is toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to store in a corrosive resistant container with a resistant inner liner .

Future Directions

The 2-haloacid dehalogenases, which can catalyze the dehalogenation of 2-chloropropionic acids and 2,2-dichloropropionic acids, are of particular interest in environmental remediation and environmentally friendly synthesis of optically pure chiral compounds due to their ability to degrade a wide range of halogenated compounds with astonishing efficiency for enantiomer resolution . This suggests a promising future direction for the use of 2,3-Dichloropropionic acid in environmental bioremediation .

properties

IUPAC Name

2,3-dichloropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4Cl2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFWNPPZHDYVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870615
Record name 2,3-Dichloropropanoic acid
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Molecular Weight

142.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloropropionic acid

CAS RN

565-64-0
Record name 2,3-Dichloropropionic acid
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Record name 2,3-Dichloropropionic acid
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Record name 2,3-DICHLOROPROPIONIC ACID
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Record name 2,3-Dichloropropanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
M Onda, K Motosugi, H Nakajima - Agricultural and biological …, 1990 - jstage.jst.go.jp
There is an increasing demand for the synthesis of optically active pharmaceutical compounds, because, in somecompounds, only one chiral form is effective, and the other form works …
Number of citations: 9 www.jstage.jst.go.jp
R Hasegawa, K Naitoh, Y Kawasaki, Y Aida, J Momma… - Water Research, 1990 - Elsevier
The acute and subacute toxicity studies on 2,3-dichloropropionic acid and chlorinated polyacrylamide, which are probably produced during the chlorination of a drinking water treatment …
Number of citations: 7 www.sciencedirect.com
H Yang, X Zhao, B An, L Li, S Wang… - … , Clean Water, Air & Soil …, 2017 - books.google.com
Decomposition of aqueous 2, 3-dichloropropionic acid (2, 3-DCPA) was investigated by contact glow discharge electrolysis (CGDE), in which plasma was generated locally between a …
Number of citations: 2 www.google.com
S Mesri, RA Wahab, F Huyop - Annals of microbiology, 2009 - Springer
A bacterium that degrades 3-chloropropionic acid (3CP) was isolated from local paddy (rice) agricultural soil by enrichment culture. Taxonomic analysis identified the strain …
Number of citations: 57 link.springer.com
E Khosrowabadi, F Huyop - Bioremediation journal, 2014 - Taylor & Francis
Industries and agriculture activities extensively utilize halogenated compounds. These compounds were found to be toxic and pollute the environment. Thus, many studies have been …
Number of citations: 15 www.tandfonline.com
S Sinkkonen, E Kolehmainen, J Paasivirta… - … of Chromatography A, 1995 - Elsevier
Pentafluorobenzyl (PFB) derivatives of chlorinated acetic and propionic acids were prepared adapting previously published methods to prepare PFB derivatives of non-chlorinated acids…
Number of citations: 9 www.sciencedirect.com
FS Tanaka, RG Wien - Radiation research, 1973 - meridian.allenpress.com
The photolysis of 0.25 M aqueous 2,2-dichloropropionic acid was investigated using 253.7 nm light. Carbon dioxide, chloride ion, pyruvic acid, acetaldehyde, and 1,1-dichloroethane …
Number of citations: 5 meridian.allenpress.com
GN Smith, ME Getzendaner… - Journal of Agricultural …, 1957 - ACS Publications
The analytical method used todetermine residues of 2, 2-dichloropropionic acid (dalapon) in juice from sugar cane treated with the herbicide is described. The compound is ether-…
Number of citations: 22 pubs.acs.org
S Sinkkonen, T Rantio, J Paasivirta, M Alanko… - Chemosphere, 1998 - Elsevier
Concentrations of chlorinated acetic and propionic acids in pine needles from the surroundings of a pulp and paper mill and a metal reclamation plant were measured. Different ways of …
Number of citations: 11 www.sciencedirect.com
WH Muslem, MF Edbeib, HM Aksoy… - Journal of …, 2020 - Taylor & Francis
The particular disturbing elevated presence of xenobiotic compounds viz. herbicides, insecticides, fungicides and solvents in the environment, is the result of their widening use by …
Number of citations: 15 www.tandfonline.com

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